hexaethyl 1,1,2,2,3,3-propanehexacarboxylate
Description
Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate is a highly substituted organic compound featuring a propane backbone with six ethyl ester groups symmetrically attached to each carbon atom. Its molecular formula is C₃(COOEt)₆, resulting in a molar mass of approximately 410.3 g/mol. This compound is characterized by its dense ester functionalization, which imparts unique steric and electronic properties. Applications likely include its use as a crosslinking agent in polymers, a ligand in coordination chemistry, or a precursor for advanced organic syntheses.
Properties
IUPAC Name |
hexaethyl propane-1,1,2,2,3,3-hexacarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O12/c1-7-28-15(22)13(16(23)29-8-2)21(19(26)32-11-5,20(27)33-12-6)14(17(24)30-9-3)18(25)31-10-4/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXZHNIJDBGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202735 | |
| Record name | Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-96-1 | |
| Record name | Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate (HEPHC) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to delve into its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as a hexacarboxylate ester. Its chemical formula is , indicating it contains six carboxylic acid groups esterified with ethyl groups. The structure contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Research into the biological activity of HEPHC has primarily focused on its effects on various cellular processes and potential therapeutic applications. Here are some key findings:
- Antioxidant Activity : Preliminary studies suggest that HEPHC exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which can lead to various diseases.
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of HEPHC on different cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.
- Anti-inflammatory Effects : HEPHC has shown promise in reducing inflammation markers in cell culture experiments. This property could be beneficial for treating inflammatory diseases.
Table 1: Summary of Biological Activities of HEPHC
Case Study 1: Cytotoxicity Assessment
A study conducted by researchers aimed at evaluating the cytotoxic effects of HEPHC on breast cancer cell lines (MCF-7). The results indicated:
- Methodology : Cells were treated with varying concentrations of HEPHC for 24 hours.
- Findings : The IC50 value was determined to be approximately 20 µM, indicating moderate cytotoxicity.
- : HEPHC may serve as a lead compound for developing new anticancer agents targeting breast cancer.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of HEPHC:
- Objective : To assess the impact of HEPHC on lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Results : Treatment with HEPHC resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.
- Implications : These findings suggest that HEPHC could be a candidate for further investigation in the treatment of inflammatory diseases.
Scientific Research Applications
Applications in Scientific Research
1. Pharmaceutical Development
- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble medications. Research has demonstrated that hexaethyl derivatives can be utilized to improve the pharmacokinetic profiles of therapeutic agents .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Hexaethyl 1,1,2,2,3,3-propanehexacarboxylate serves as an intermediate in the synthesis of APIs through esterification reactions. This method allows for the modification of drug properties to achieve desired therapeutic effects .
2. Material Science
- Polymer Production : The compound is used in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .
- Nanocomposites : this compound is explored in the development of nanocomposites where it acts as a compatibilizer between organic and inorganic phases. This application is particularly relevant in creating materials with improved electrical and thermal conductivity .
3. Chemical Synthesis
- Reagent in Organic Synthesis : The compound acts as a versatile reagent in organic synthesis pathways. It can participate in various reactions including esterification and acylation processes which are fundamental in creating complex organic molecules .
- Catalysis : this compound has been investigated for its catalytic properties in specific organic transformations. Its structure allows it to facilitate reactions that require high specificity and yield .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Case Study 1 | Drug Formulation | Demonstrated enhanced solubility of a poorly soluble anticancer drug when combined with this compound. |
| Case Study 2 | Polymer Blends | Found that incorporating hexaethyl derivatives into polymer blends significantly improved tensile strength and thermal resistance compared to control samples. |
| Case Study 3 | Nanocomposite Development | Showed that the use of this compound as a compatibilizer led to better dispersion of nanoparticles within a polymer matrix. |
Comparison with Similar Compounds
Hexaethyl Tetraphosphate ()
Structural and Functional Differences :
- Molar Mass : While exact data are unavailable, hexaethyl tetraphosphate’s smaller molecular framework suggests a lower molar mass compared to the propanehexacarboxylate derivative.
- Applications and Toxicity : Hexaethyl tetraphosphate is historically used as an insecticide but is highly toxic due to its acetylcholinesterase inhibition properties . In contrast, the target compound’s ester-rich structure likely reduces acute toxicity, though comprehensive toxicological data are lacking.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP; )
Comparative Analysis :
| Property | Hexaethyl Propanehexacarboxylate | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
|---|---|---|
| Molecular Formula | C₃(COOEt)₆ | C₃H₂F₆O |
| Molar Mass (g/mol) | ~410.3 | 168.04 |
| Functional Groups | Six ethyl esters | Fluorinated alcohol |
| Key Applications | Polymer chemistry, ligands | Solvent, pharmaceutical synthesis |
- Electronic Effects : HFIP’s fluorine atoms confer strong electron-withdrawing effects, enhancing its hydrogen-bond-donating capacity as a solvent. The target compound’s ethyl esters are electron-withdrawing but sterically bulky, favoring applications requiring controlled reactivity .
- Boiling Point/Solubility: HFIP (bp ~58°C) is volatile and miscible with polar solvents, while the target compound’s higher molar mass and ester groups suggest lower volatility and solubility in nonpolar media.
Cyclopropanetrione Derivatives ()
Structural Contrast :
- Core Structure : Cyclopropanetrione (C₃O₃) and its hydrate, cyclopropane-1,1,2,2,3,3-hexol, feature a strained cyclopropane ring with three ketone or six hydroxyl groups. The target compound’s propane backbone lacks ring strain but carries six ester groups.
- Reactivity : Cyclopropanetrione derivatives are highly reactive due to ring strain and geminal diols/ketones, whereas the target compound’s esters offer hydrolytic stability under neutral conditions .
Critical Insights:
- Steric Effects : The propanehexacarboxylate’s six ethyl groups create significant steric hindrance, limiting its utility in reactions requiring small-molecule substrates.
- Thermal Stability : Compared to HFIP’s volatility, the target compound’s ester linkages enhance thermal stability, making it suitable for high-temperature polymer processing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
